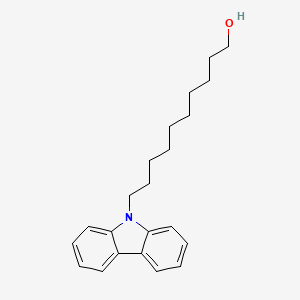

10-(9H-Carbazol-9-yl)decan-1-ol

Description

10-(9H-Carbazol-9-yl)decan-1-ol is a carbazole derivative featuring a 10-carbon alkyl chain terminated by a hydroxyl group. Carbazole derivatives are widely studied for their optoelectronic properties, thermal stability, and biological activities, as evidenced by the literature [1], [2], [6].

Properties

CAS No. |

422269-07-6 |

|---|---|

Molecular Formula |

C22H29NO |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

10-carbazol-9-yldecan-1-ol |

InChI |

InChI=1S/C22H29NO/c24-18-12-6-4-2-1-3-5-11-17-23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h7-10,13-16,24H,1-6,11-12,17-18H2 |

InChI Key |

RPEBMLYKCQSOJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of carbazole with a decyl halide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of carbazole derivatives, including 10-(9H-Carbazol-9-yl)decan-1-ol, often involves large-scale chemical synthesis methods. These methods may include interfacial polymerization or electropolymerization, which allow for the production of high-quality polymers with excellent optoelectronic properties . The choice of method depends on the desired properties of the final product and the specific application for which it is intended .

Chemical Reactions Analysis

Types of Reactions

10-(9H-Carbazol-9-yl)decan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

10-(9H-Carbazol-9-yl)decan-1-ol has a wide range of scientific research applications due to its unique properties :

Mechanism of Action

The mechanism of action of 10-(9H-Carbazol-9-yl)decan-1-ol is largely dependent on its ability to interact with various molecular targets and pathways . In optoelectronic applications, the compound’s excellent charge transport properties facilitate the efficient movement of electrons and holes, which is crucial for the performance of devices like OLEDs and photovoltaic cells . In biological applications, the compound’s fluorescence properties enable it to be used as a probe for imaging and sensing .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 10-(9H-Carbazol-9-yl)decan-1-ol with structurally related carbazole derivatives from the evidence, focusing on substituents, synthesis routes, key properties, and applications.

| Compound | Structure | Synthesis | Key Properties | Applications | Ref. |

|---|---|---|---|---|---|

| This compound | Carbazole linked to a decanol chain via C10 spacer | Not reported in evidence | Hypothesized: Amphiphilic, potential for self-assembly, H-bonding via -OH group | Speculative: Drug delivery, OLEDs | N/A |

| Ethyl-2-(9H-carbazol-9-yl) acetate | Carbazole attached to ethyl ester via acetyl group | Reaction of 9H-carbazole with ethyl bromoacetate [7] | Soluble in organic solvents; intermediate for hydrazide derivatives | Precursor for anticancer agents | [7] |

| 2-(9H-Carbazol-9-yl) acetohydrazide | Carbazole-acetylhydrazide | Hydrazinolysis of ethyl ester [7] | Reactive hydrazide group; forms thiosemicarbazides | Antioxidant, anticancer scaffolds | [7] |

| CAPI/CCAPI | Carbazole-anthracene-phenanthroimidazole hybrids | Suzuki coupling [1] | High thermal stability (Td > 400°C), HLCT excited state | Blue OLED emitters | [1] |

| PAC | Carbazole-phenanthroimidazole-anthracene | Suzuki coupling [8] | Hot-exciton fluorescent material; used in crystalline OLEDs | OLED sensitizers | [8] |

| CzAcSF | Carbazole-sulfonyl-acridine hybrid | Suzuki-Miyaura coupling [17] | TADF emitter (EQEmax = 21.2%), HOMO = -5.89 eV, LUMO = -3.00 eV | Solution-processed OLEDs | [17] |

| HTMs 3a–c | 4-(9H-Carbazol-9-yl)triphenylamine derivatives | Suzuki coupling [6] | High solubility in CH2Cl2; stable thin films | Hole-transport materials (HTMs) | [6] |

| 1,3,4-Oxadiazole derivatives | Carbazole linked to oxadiazole and substituted phenyl groups | Cyclization with acetic anhydride [3] | Antibacterial (MIC = 12.5–50 µg/mL), antifungal activity | Antimicrobial agents | [3] |

Key Observations:

Structural Variations and Properties: Chain Length: Shorter chains (e.g., ethyl in ) enhance solubility in organic solvents, while longer chains (e.g., decanol in the target compound) may improve lipid membrane interactions or self-assembly [7]. Functional Groups: Terminal hydroxyl groups (hypothetical in the target compound) could enable hydrogen bonding, contrasting with esters () or sulfonyl groups (), which influence electronic properties and device efficiency [1], [17]. Heterocyclic Additions: Oxadiazole () or phenanthroimidazole () rings enhance thermal stability and optoelectronic performance.

Synthetic Routes :

- Suzuki coupling dominates for aromatic systems (e.g., CAPI, PAC), enabling precise conjugation [1], [6].

- Esterification and hydrazide formation are common for bioactive derivatives [3], [7].

Applications :

- OLEDs : Carbazole-anthracene hybrids (CAPI, PAC) achieve high efficiency via hybridized local and charge-transfer (HLCT) states [1], [8].

- Anticancer/Antimicrobial : Hydrazide and oxadiazole derivatives exhibit potent bioactivity, likely due to electron-deficient heterocycles [3], [7].

- HTMs : Triphenylamine-carbazole derivatives form stable thin films for optoelectronics [6].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.